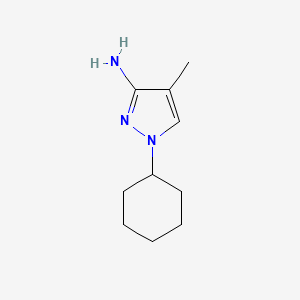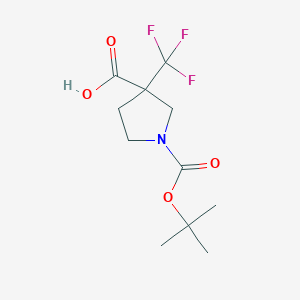
Cyclohexylmethanesulfonyl fluoride
Overview
Description
Cyclohexylmethanesulfonyl fluoride is a chemical compound with the molecular formula C7H13FO2S . It has a molecular weight of 180.24 . The IUPAC name for this compound is also this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 . The Canonical SMILES representation is C1CCC(CC1)CS(=O)(=O)F .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 180.24 g/mol . It has a topological polar surface area of 42.5 Ų and a complexity of 199 .
Scientific Research Applications
Selective Fluoride Opening of Aziridines
Cyclohexylmethanesulfonyl fluoride has been implicated in the synthesis of fluorinated compounds through the selective fluoride opening of aziridines. This process involves the stereoselective aziridination of olefinic bonds in a bicyclic lactam and regioselective ring opening, yielding fluorinated diamino acid derivatives. Such methodologies highlight the compound's utility in introducing fluorine atoms into complex organic frameworks, which is a critical step in the development of fluorinated pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts to organic molecules (Nonn et al., 2015).
In Situ Generation of Anhydrous Fluoride Salts
Another application involves the in situ generation of anhydrous fluoride salts for nucleophilic aromatic substitution reactions. This technique leverages various fluorine-containing electrophiles, including benzenesulfonyl fluoride, to facilitate the transformation of electron-deficient aryl and heteroaryl chlorides as well as nitroarenes. It underscores the versatility of this compound in facilitating the synthesis of complex fluorinated structures through SNAr fluorination reactions (Cismesia et al., 2017).
Electrochemical Oxidative Coupling
This compound's relevance extends to the development of novel synthetic methods, such as the electrochemical oxidative coupling of thiols with potassium fluoride to produce sulfonyl fluorides. This method is particularly noteworthy for its mild conditions and broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols. The approach highlights an environmentally benign pathway to access sulfonyl fluorides, a functional group increasingly used in click chemistry and drug discovery (Laudadio et al., 2019).
Synthesis of Fungicidal Compounds
Research also indicates the potential of this compound in the synthesis of fungicidal compounds. Specifically, novel 2-oxocyclohexylsulfonamides containing fluorine have been synthesized and shown to exhibit fungicidal activity against a range of fungi, demonstrating the compound's potential utility in the development of new agrochemicals (Dao-quan, 2010).
Labeling Reagents for PET Tracers
In the field of biomedical imaging, this compound is involved in the development of fluorothiols as labeling reagents for peptides. These reagents are used in the synthesis of PET (Positron Emission Tomography) tracers, showcasing the compound's importance in creating diagnostic tools for various diseases (Glaser et al., 2004).
Safety and Hazards
Cyclohexylmethanesulfonyl fluoride is associated with certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
Sulfonyl fluorides, including Cyclohexylmethanesulfonyl fluoride, are being explored for their potential in various fields. They have found applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research is likely to focus on further exploring these applications and developing new synthetic methods .
Mechanism of Action
Target of Action
Cyclohexylmethanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes in the body that interact with electrophilic species .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the body. As an electrophilic warhead, it can form covalent bonds with nucleophilic sites on proteins or enzymes . This interaction can lead to changes in the function of these proteins or enzymes, potentially altering biochemical processes within the body .
Biochemical Pathways
Given its electrophilic nature, it is likely that it interacts with a variety of biochemical pathways, potentially affecting protein function and enzyme activity
Pharmacokinetics
It is known that sulfonyl fluorides, in general, are resistant to hydrolysis under physiological conditions, which may contribute to their stability and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a variety of proteins and enzymes. These effects could include changes in protein function, alterations in biochemical pathways, and potential impacts on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound. Additionally, the presence of other molecules could influence its interactions with its targets
properties
IUPAC Name |
cyclohexylmethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAADUJDYQWVARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292798 | |
| Record name | Cyclohexanemethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4352-31-2 | |
| Record name | Cyclohexanemethanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4352-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanemethanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




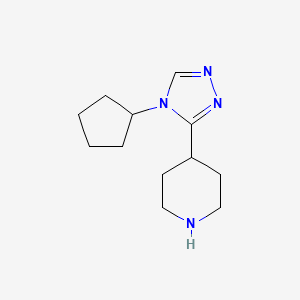

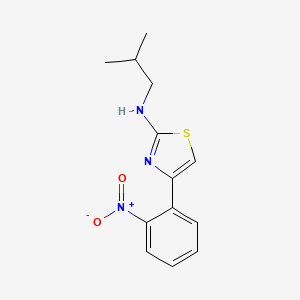
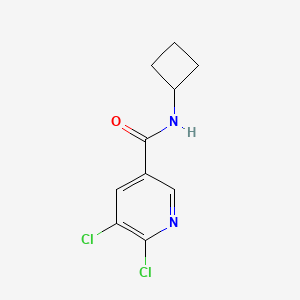

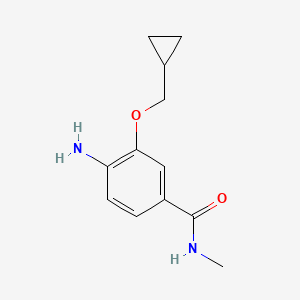
amine](/img/structure/B1454108.png)
